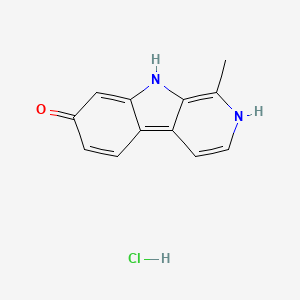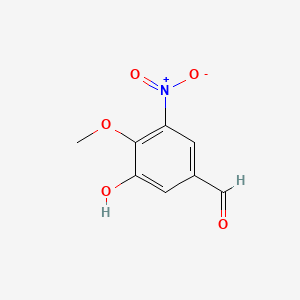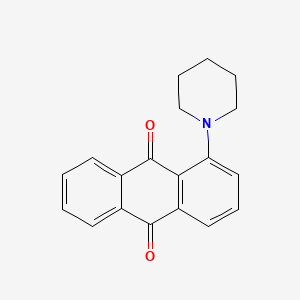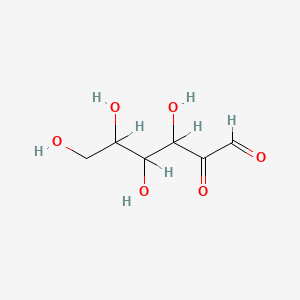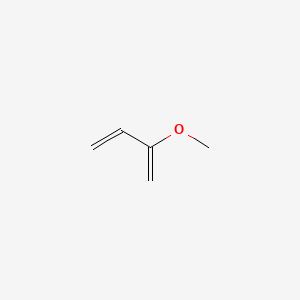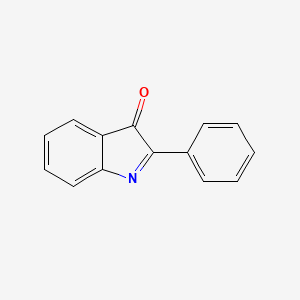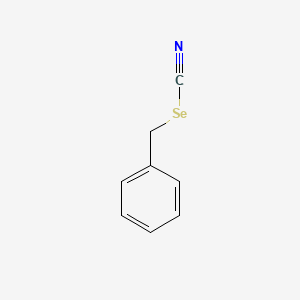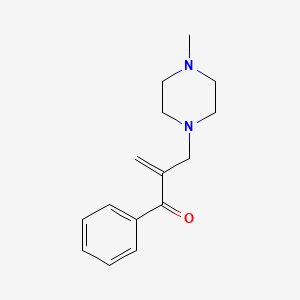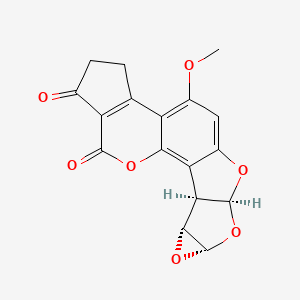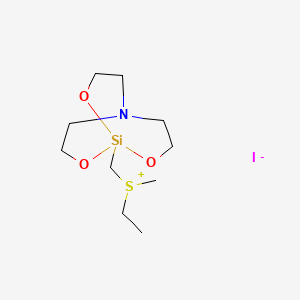
Silicon(1+), (ethylmethylsulfonium eta-methylide)((2,2',2''-nitrilotris(ethanolato))(3-)-N,O,O',O'')-, iodide, (TB-5-23)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Silicon(1+), (ethylmethylsulfonium eta-methylide)((2,2’,2’‘-nitrilotris(ethanolato))(3-)-N,O,O’,O’')-, iodide, (TB-5-23)- is a complex organosilicon compound. This compound features a silicon cation coordinated with an ethylmethylsulfonium eta-methylide ligand and a tridentate nitrilotris(ethanolato) ligand, with iodide as the counterion. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Silicon(1+), (ethylmethylsulfonium eta-methylide)((2,2’,2’‘-nitrilotris(ethanolato))(3-)-N,O,O’,O’')-, iodide, (TB-5-23)- typically involves the following steps:
Formation of the Silicon Cation Complex: The silicon cation is generated by reacting a silicon precursor, such as silicon tetrachloride, with a suitable ligand under controlled conditions. This step often requires a strong base to deprotonate the ligands and facilitate coordination to the silicon center.
Introduction of the Ethylmethylsulfonium Ligand: The ethylmethylsulfonium eta-methylide ligand is introduced through a nucleophilic substitution reaction. This step may involve the use of a sulfonium salt and a suitable nucleophile to form the desired ligand.
Coordination with Nitrilotris(ethanolato) Ligand: The tridentate nitrilotris(ethanolato) ligand is coordinated to the silicon center through a series of ligand exchange reactions. This step often requires precise control of reaction conditions, including temperature and solvent choice, to ensure successful coordination.
Formation of the Iodide Salt: The final step involves the addition of an iodide source, such as potassium iodide, to form the iodide salt of the complex. This step may require purification techniques, such as recrystallization, to isolate the desired product.
Industrial Production Methods
Industrial production of this compound may involve scaling up the synthetic routes described above. Key considerations for industrial production include:
Optimization of Reaction Conditions: Industrial production requires optimization of reaction conditions to maximize yield and minimize costs. This may involve the use of continuous flow reactors and automated systems to control reaction parameters.
Purification and Isolation: Industrial production also requires efficient purification and isolation techniques to ensure the final product meets quality standards. Techniques such as chromatography and crystallization may be employed on a larger scale.
Chemical Reactions Analysis
Types of Reactions
Silicon(1+), (ethylmethylsulfonium eta-methylide)((2,2’,2’‘-nitrilotris(ethanolato))(3-)-N,O,O’,O’')-, iodide, (TB-5-23)- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form higher oxidation state species. Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to form lower oxidation state species.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids, and other oxidizing agents under controlled temperature and solvent conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents in appropriate solvents.
Substitution: Nucleophiles or electrophiles in the presence of suitable catalysts or under specific temperature and solvent conditions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield higher oxidation state silicon species, while reduction may yield lower oxidation state species. Substitution reactions may result in the replacement of specific ligands with new functional groups.
Scientific Research Applications
Silicon(1+), (ethylmethylsulfonium eta-methylide)((2,2’,2’‘-nitrilotris(ethanolato))(3-)-N,O,O’,O’')-, iodide, (TB-5-23)- has a wide range of scientific research applications, including:
Chemistry: The compound is used as a catalyst in various organic reactions, including polymerization and cross-coupling reactions. Its unique structure allows for selective activation of specific substrates.
Medicine: Research is ongoing into the potential use of this compound in medical applications, such as drug delivery systems and imaging agents.
Industry: The compound is used in the development of advanced materials, including silicon-based polymers and composites with unique properties.
Mechanism of Action
The mechanism by which Silicon(1+), (ethylmethylsulfonium eta-methylide)((2,2’,2’‘-nitrilotris(ethanolato))(3-)-N,O,O’,O’')-, iodide, (TB-5-23)- exerts its effects involves several molecular targets and pathways:
Catalytic Activity: The compound’s unique structure allows it to act as a catalyst in various chemical reactions. The silicon center can coordinate with substrates, facilitating their activation and subsequent reaction.
Biological Interactions: In biological systems, the compound may interact with specific biomolecules, influencing their structure and function. This can lead to changes in cellular processes and signaling pathways.
Material Properties: The compound’s structure imparts unique properties to materials, such as enhanced thermal stability and mechanical strength. These properties are exploited in the development of advanced materials for industrial applications.
Comparison with Similar Compounds
Silicon(1+), (ethylmethylsulfonium eta-methylide)((2,2’,2’‘-nitrilotris(ethanolato))(3-)-N,O,O’,O’')-, iodide, (TB-5-23)- can be compared with other similar compounds, such as:
Silicon(1+), (trimethylsulfonium eta-methylide)((2,2’,2’‘-nitrilotris(ethanolato))(3-)-N,O,O’,O’')-, iodide: This compound features a trimethylsulfonium ligand instead of an ethylmethylsulfonium ligand. The difference in ligand structure can influence the compound’s reactivity and applications.
Silicon(1+), (ethylmethylsulfonium eta-methylide)((2,2’,2’‘-nitrilotris(ethanolato))(3-)-N,O,O’,O’')-, chloride: This compound has a chloride counterion instead of an iodide counterion. The choice of counterion can affect the compound’s solubility and stability.
Silicon(1+), (ethylmethylsulfonium eta-methylide)((2,2’,2’‘-nitrilotris(ethanolato))(3-)-N,O,O’,O’')-, bromide: Similar to the iodide compound, but with a bromide counterion
The uniqueness of Silicon(1+), (ethylmethylsulfonium eta-methylide)((2,2’,2’‘-nitrilotris(ethanolato))(3-)-N,O,O’,O’')-, iodide, (TB-5-23)- lies in its specific ligand and counterion combination, which imparts distinct properties and reactivity compared to similar compounds.
Properties
CAS No. |
67349-09-1 |
|---|---|
Molecular Formula |
C10H22INO3SSi |
Molecular Weight |
391.34 g/mol |
IUPAC Name |
ethyl-methyl-(2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecan-1-ylmethyl)sulfanium;iodide |
InChI |
InChI=1S/C10H22NO3SSi.HI/c1-3-15(2)10-16-12-7-4-11(5-8-13-16)6-9-14-16;/h3-10H2,1-2H3;1H/q+1;/p-1 |
InChI Key |
WFIZYGMIIMLKQI-UHFFFAOYSA-M |
SMILES |
CC[S+](C)C[Si]12OCCN(CCO1)CCO2.[I-] |
Canonical SMILES |
CC[S+](C)C[Si]12OCCN(CCO1)CCO2.[I-] |
Key on ui other cas no. |
67353-53-1 |
Synonyms |
methylethyl(silatrane-1-ylmethyl)sulfonium MSYS |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[2-Methoxy-6-(4-methoxyphenyl)-3-pyridinyl]-5-(methoxymethyl)-1,2,4-oxadiazole](/img/structure/B1206708.png)
